molecular formula C6H3F3N2O3 B1305576 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine CAS No. 99368-66-8

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

Cat. No.: B1305576
CAS No.: 99368-66-8
M. Wt: 208.09 g/mol
InChI Key: BHUILUYFGJBXHQ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H3F3N2O3. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the 2-position, a nitro group at the 5-position, and a trifluoromethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine typically involves the nitration of 2-Hydroxy-3-(trifluoromethyl)pyridine. The process is carried out by slowly adding nitric acid to a solution of 2-Hydroxy-3-(trifluoromethyl)pyridine in sulfuric acid at a low temperature (around -10°C). The reaction mixture is then stirred at 40°C for several hours to ensure complete nitration. The progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the reaction mixture is poured into ice water, and the product is extracted using ethyl acetate. The organic layer is washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine serves as a building block in organic synthesis. It is utilized for the preparation of more complex molecules due to its reactive functional groups. The compound's unique electronic properties make it an attractive candidate for various synthetic pathways.

Biology

In biological research, this compound is employed as a probe in biochemical assays to study enzyme interactions. Its ability to modulate enzyme activities positions it as a potential lead compound in drug discovery targeting metabolic processes.

Medicine

The compound is under investigation for its potential use in drug development . Its structural features may contribute to developing new therapeutic agents that target specific diseases, particularly those involving metabolic dysregulation.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and acts as an intermediate in synthesizing agrochemicals and pharmaceuticals.

MALDI-MSI Application

A notable study highlighted the use of this compound as a matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) . This application demonstrated its efficacy in visualizing tissue metabolites, achieving detection of 185 metabolites in rat liver tissue sections—surpassing traditional matrices like 2,5-dihydroxybenzoic acid . The findings underscore HNTP's superior characteristics, including strong ultraviolet absorption and high metabolite ionization efficiency.

Pharmaceutical Development

Research has explored the role of this compound as an intermediate in synthesizing various pharmaceuticals. Its unique structure enhances its utility in developing compounds that interact effectively with biological systems .

Potential Therapeutic Applications

Given its properties, this compound holds promise for several therapeutic applications:

  • Drug Discovery : Its ability to modulate enzyme activity positions it as a candidate for developing new therapeutic agents.
  • Agrochemicals : The compound's unique electronic characteristics may enhance agrochemical formulations' effectiveness against pests or diseases.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the nitro and trifluoromethyl groups can influence the compound’s reactivity and interaction with biological targets. The exact molecular targets and pathways involved vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine
  • 2-Hydroxy-5-amino-3-(trifluoromethyl)pyridine
  • 2-Hydroxy-5-nitro-3-(methyl)pyridine

Uniqueness

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct electronic properties to the molecule. These groups make the compound highly electron-deficient, influencing its reactivity and interactions with other molecules. This uniqueness makes it valuable in various chemical and biological applications .

Biological Activity

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine, commonly referred to as HNTP, is an organic compound with significant biological activity and applications in various scientific fields. This article explores its biological properties, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H3F3N2O3C_6H_3F_3N_2O_3. The compound features a hydroxyl group at the 2-position, a nitro group at the 5-position, and a trifluoromethyl group at the 3-position of the pyridine ring. This unique arrangement imparts distinct electronic properties that influence its reactivity and interactions with biological systems.

Property Value
Molecular FormulaC₆H₃F₃N₂O₃
CAS Number99368-66-8
Melting PointNot specified
SolubilitySoluble in organic solvents

The primary mechanism of action for this compound involves its role as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). HNTP's strong ultraviolet absorption facilitates efficient energy transfer during ionization processes, enabling the analysis of various analytes within biological samples. This capability is crucial for visualizing and analyzing the spatial distribution of metabolites in tissues, which can provide insights into metabolic pathways and disease states .

Enzyme Interactions

Research indicates that HNTP may interact with various enzymes, potentially modulating their activities. Its electron-deficient nature allows it to form favorable interactions with biological targets. While specific interaction data is limited, studies suggest that HNTP could serve as a lead compound in drug discovery by targeting key enzymes involved in metabolic processes .

Case Studies

  • MALDI-MSI Application : A study highlighted the use of HNTP as a matrix for MALDI-MSI to visualize tissue metabolites. The findings demonstrated its efficacy in enhancing the detection sensitivity of metabolites compared to traditional matrices .
  • Pharmaceutical Development : HNTP has been explored as an intermediate in synthesizing various pharmaceuticals. Its unique structure makes it valuable for developing compounds that interact with biological systems, particularly in medicinal chemistry applications .

Potential Therapeutic Applications

Given its properties, this compound holds promise for several therapeutic applications:

  • Drug Discovery : Its ability to modulate enzyme activity positions HNTP as a candidate for developing new therapeutic agents targeting specific diseases.
  • Agrochemicals : The compound's unique electronic characteristics may also find utility in agrochemical formulations, enhancing their effectiveness against pests or diseases.

Q & A

Basic Questions

Q. What are the key synthetic routes for 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine, and how can yield be optimized?

The compound is synthesized via nitration of 2-hydroxy-3-(trifluoromethyl)pyridine. A reported method achieves ~70% yield by controlling reaction conditions such as temperature (0–5°C), nitration agent concentration (e.g., nitric acid in sulfuric acid), and quenching steps to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity product .

Q. How do the substituents (hydroxy, nitro, trifluoromethyl) influence the compound’s electronic properties?

The trifluoromethyl group acts as a strong electron-withdrawing group (EWG), reducing electron density on the pyridine ring. The nitro group (meta to hydroxy) further deactivates the ring, directing electrophilic attacks to specific positions. The hydroxy group enables hydrogen bonding, enhancing solubility in polar solvents. Computational studies (e.g., DFT) can model these effects to predict reactivity .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR : Confirm substitution patterns (e.g., 19F^{19}\text{F} NMR for trifluoromethyl).
  • HPLC-MS : Assess purity and detect nitro-group degradation products.
  • X-ray crystallography : Resolve steric effects from substituents.
  • FT-IR : Identify hydroxy stretching vibrations (~3200–3600 cm1^{-1}) .

Advanced Research Questions

Q. How does this compound enhance MALDI imaging of metabolites compared to traditional matrices?

This compound serves as a novel MALDI matrix due to:

  • Strong UV absorption (337 nm laser compatibility).
  • Low background interference , enabling detection of 185 metabolites in rat liver tissue (vs. 145 with 2,5-DHB).
  • Microscale crystallization , improving spatial resolution for imaging brain metabolites (152 detected). Methodological tips: Use 10 mg/mL matrix in acetonitrile/water (70:30) and optimize laser energy to avoid fragmentation .

Q. What experimental strategies address contradictions in reactivity data between this compound and its analogs?

For example, conflicting reports on nitro-group stability under basic conditions:

  • Controlled kinetic studies : Compare hydrolysis rates at varying pH.
  • Isotopic labeling : Track nitro-group displacement using 15N^{15}\text{N}-labeled analogs.
  • Computational modeling : Identify transition states to explain divergent pathways vs. chloro- or methyl-substituted analogs .

Q. How can the compound’s regioselectivity be exploited in heterocyclic synthesis?

The hydroxy group directs nucleophilic substitution at the 2-position, while the nitro group stabilizes intermediates in SNAr reactions. Example protocol:

  • React with alkyl halides in DMF/K2_2CO3_3 (60°C, 12 hr) to form ether derivatives.
  • Use Pd-catalyzed cross-coupling (e.g., Suzuki) to introduce aryl groups at the 5-position .

Q. Key Considerations for Experimental Design

  • Synthesis : Monitor nitration exotherm to avoid ring decomposition.
  • MALDI : Pre-treat tissues with cold acetone to preserve metabolite integrity.
  • Reactivity Studies : Use anhydrous conditions to prevent hydrolysis of the trifluoromethyl group.

Properties

IUPAC Name

5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O3/c7-6(8,9)4-1-3(11(13)14)2-10-5(4)12/h1-2H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUILUYFGJBXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379375
Record name 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99368-66-8
Record name 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-(trifluoromethyl)pyridin-2(1H)-one 2 (2.00 g, 12.26 mmol) and sulfuric acid (H2SO4, 3.5 ml, 30%) was heated to 90° C. and nitric acid (HNO3, 2.5 ml, 65%) was added. The mixture was stirred at 90° C. for 8 hours and additional nitric acid (1 ml, 65%) was added. The mixture was stirred for an additional 6 hours at 90° C. and was then poured into a beaker containing ice (30 ml). The mixture was diluted with water (30 ml) and 6N aqueous NaOH was added until a pH of about 4 to about 5. The mixture was extracted with ethyl acetate (3×40 ml), the combined organic phases dried over Na2SO4 and all solvents were removed under reduced pressure. The residue was dissolved in ethyl acetate and the product precipitated by the addition of hexane. After filtration, 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one 3 was obtained as a yellow powder (1.58 g, 7.59 mmol, 62%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
62%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

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